molecular formula C12H18N4OS B2616029 1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2109228-75-1

1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No. B2616029
M. Wt: 266.36
InChI Key: UBPUJFSSQGTDIM-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . 1,4-Diazepanes, on the other hand, are seven-membered rings with two nitrogen atoms and are often used in medicinal chemistry.


Synthesis Analysis

1,3,4-Thiadiazoles can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of these compounds is typically determined using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .


Chemical Reactions Analysis

Hydrazonoyl halides, which are used in the synthesis of 1,3,4-thiadiazoles, can undergo various chemical reactions, including condensation reactions and cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. Typically, these properties are determined using techniques such as NMR, IR, and MS .

properties

IUPAC Name

1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c1-3-10-13-12(18-14-10)16-7-5-6-15(8-9-16)11(17)4-2/h4H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPUJFSSQGTDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N2CCCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one

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